2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
The compound 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a hybrid molecule featuring a 1,3,4-oxadiazole core linked via a sulfanyl acetamide bridge to a 4-phenyl-1,3-thiazol-2-yl group. The oxadiazole ring is substituted with a 4-methylphenyl group, while the thiazole moiety bears a phenyl substituent at the 4-position. This structure combines heterocyclic motifs known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-13-7-9-15(10-8-13)18-23-24-20(26-18)28-12-17(25)22-19-21-16(11-27-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQZCEIGLXWIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 377.40 g/mol. The structure features a thiazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole rings. For instance:
- In vitro studies have demonstrated that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines. Compounds similar to the one have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma) .
- A study reported that modifications on the phenyl ring, such as the introduction of methyl groups, enhance the cytotoxic properties of thiazole derivatives. The presence of electron-donating groups was found to be crucial for increasing activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Research indicates that thiazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
- Case Study : A series of thiazole-based compounds were tested for antibacterial efficacy using the agar dilution method. Results showed that certain derivatives displayed superior activity compared to conventional antibiotics, especially against resistant strains .
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings are known to inhibit various enzymes involved in cancer progression and bacterial metabolism.
- Induction of Apoptosis : Some thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of a thiazole ring is essential for anticancer activity.
- Substituents on the phenyl rings can significantly affect potency; for example, methyl substitutions enhance cytotoxic effects .
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | Thiazole derivative | 1.61 ± 1.92 | Antitumor |
| 2 | Oxadiazole derivative | 1.98 ± 1.22 | Antitumor |
| 3 | Similar compound | <10 | Antibacterial |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physical Properties
Key structural variations among analogues include:
- Substituents on the oxadiazole ring (e.g., 4-methylphenyl, indol-3-ylmethyl, benzofuran-2-yl).
- Substituents on the thiazole ring (e.g., 4-phenyl, 4-methylphenyl, 5-methyl).
- Chain length (e.g., acetamide vs. propanamide).
Table 1: Comparative Physical Properties
Key Observations :
Spectral and Structural Analysis
Infrared (IR) Spectroscopy:
- The target compound’s IR spectrum would show peaks for N-H (~3250 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~650 cm⁻¹), consistent with acetamide and sulfanyl linkages .
- Compounds with nitro groups (e.g., 8h) exhibit strong NO₂ stretching vibrations near 1520 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
Key Observations :
- The benzofuran-oxadiazole hybrid (2a) demonstrates notable antimicrobial activity, suggesting that electron-rich aromatic systems enhance bioactivity .
- Indolylmethyl-substituted compounds (e.g., 8g) show moderate enzyme inhibition, possibly due to interactions with hydrophobic enzyme pockets .
- Nitro-substituted derivatives (e.g., 8h) may exhibit enhanced electron-deficient character, favoring interactions with enzymatic nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
